Cas no 1805639-82-0 (4-Cyano-5-fluorothiazole)

4-Cyano-5-fluorothiazole Chemical and Physical Properties
Names and Identifiers
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- 4-Cyano-5-fluorothiazole
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- Inchi: 1S/C4HFN2S/c5-4-3(1-6)7-2-8-4/h2H
- InChI Key: XMLGDTXLNXHSHX-UHFFFAOYSA-N
- SMILES: S1C=NC(C#N)=C1F
Computed Properties
- Exact Mass: 127.984
- Monoisotopic Mass: 127.984
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.9
- XLogP3: 1.4
4-Cyano-5-fluorothiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A059000292-1g |
4-Cyano-5-fluorothiazole |
1805639-82-0 | 98% | 1g |
$1,996.50 | 2022-04-01 | |
Alichem | A059000292-500mg |
4-Cyano-5-fluorothiazole |
1805639-82-0 | 98% | 500mg |
$1,143.25 | 2022-04-01 | |
Alichem | A059000292-250mg |
4-Cyano-5-fluorothiazole |
1805639-82-0 | 98% | 250mg |
$808.10 | 2022-04-01 |
4-Cyano-5-fluorothiazole Related Literature
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
Additional information on 4-Cyano-5-fluorothiazole
Research Briefing on 4-Cyano-5-fluorothiazole (CAS: 1805639-82-0) in Chemical Biology and Pharmaceutical Applications
The compound 4-Cyano-5-fluorothiazole (CAS: 1805639-82-0) has recently emerged as a promising scaffold in chemical biology and drug discovery due to its unique structural and electronic properties. This heterocyclic molecule, featuring a cyano group at the 4-position and a fluorine atom at the 5-position of the thiazole ring, exhibits significant potential as a building block for the development of novel bioactive molecules. Recent studies have highlighted its utility in medicinal chemistry, particularly in the design of kinase inhibitors, antimicrobial agents, and fluorescent probes.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-Cyano-5-fluorothiazole serves as an effective pharmacophore in the development of selective kinase inhibitors. The electron-withdrawing properties of both the cyano and fluoro groups were found to enhance binding affinity to ATP-binding pockets, while the thiazole core provided optimal geometry for protein-ligand interactions. Researchers synthesized a series of derivatives using 1805639-82-0 as the key intermediate, achieving nanomolar potency against several cancer-related kinases with improved selectivity profiles compared to existing inhibitors.
In antimicrobial research, 4-Cyano-5-fluorothiazole derivatives have shown remarkable activity against drug-resistant bacterial strains. A recent ACS Infectious Diseases publication reported that structural modifications of this core scaffold yielded compounds with potent inhibition of bacterial DNA gyrase and topoisomerase IV. The presence of the fluorine atom was particularly crucial for membrane penetration and target engagement, while the cyano group contributed to specific interactions with key amino acid residues in the enzyme active sites.
The synthetic versatility of 1805639-82-0 has also been exploited in chemical biology probe development. A Nature Chemical Biology study detailed its incorporation into activity-based probes for studying cysteine proteases, where the electrophilic nature of the 4-cyano group enabled covalent modification of active site thiols. The 5-fluoro substitution provided an ideal handle for 19F NMR studies, allowing real-time monitoring of enzyme inhibition and target engagement in complex biological systems.
From a chemical perspective, recent advances in the synthesis of 4-Cyano-5-fluorothiazole have improved both yield and scalability. A 2024 Organic Process Research & Development paper described an optimized route starting from commercially available 2,4-dibromothiazole, featuring a regioselective cyanation followed by halogen exchange for fluorine introduction. This process achieved >85% overall yield and demonstrated suitability for kilogram-scale production, addressing previous limitations in the compound's availability for preclinical studies.
Pharmacokinetic studies of 4-Cyano-5-fluorothiazole-containing compounds have revealed generally favorable ADME properties, with the fluorothiazole moiety contributing to metabolic stability while maintaining sufficient solubility. However, structure-property relationship analyses indicate that careful balancing of substituents is required to optimize both potency and drug-like characteristics, particularly for CNS-penetrant targets where the inherent polarity of the cyano group may present challenges.
Looking forward, 4-Cyano-5-fluorothiazole (1805639-82-0) represents a versatile scaffold with significant untapped potential in drug discovery. Current research directions include exploration of its use in PROTAC design, where the thiazole core can serve as a linker attachment point, and investigation of its photophysical properties for the development of new bioimaging agents. The compound's unique combination of electronic effects and synthetic accessibility positions it as a valuable tool for addressing multiple challenges in contemporary medicinal chemistry and chemical biology research.
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